Diethyl 2-(4-methylbenzyl)succinate
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Overview
Description
Diethyl 2-(4-methylbenzyl)succinate is an organic compound with the molecular formula C16H22O4 and a molecular weight of 278.34 g/mol . It is a diethyl ester derivative of succinic acid, featuring a 4-methylbenzyl group attached to the succinate backbone. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 2-(4-methylbenzyl)succinate typically involves the esterification of succinic acid with ethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reacted with 4-methylbenzyl chloride under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-(4-methylbenzyl)succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products:
Oxidation: Formation of diethyl succinate and 4-methylbenzoic acid.
Reduction: Formation of diethyl 2-(4-methylbenzyl)butan-1,4-diol.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Diethyl 2-(4-methylbenzyl)succinate has a wide range of applications in scientific research:
Mechanism of Action
Diethyl 2-(4-methylbenzyl)succinate can be compared with other similar compounds such as:
Diethyl succinate: A simpler ester of succinic acid without the benzyl group.
Diethyl 4-methylbenzylphosphonate: A compound with a similar benzyl group but different functional groups.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs .
Comparison with Similar Compounds
- Diethyl succinate
- Diethyl 4-methylbenzylphosphonate
Properties
IUPAC Name |
diethyl 2-[(4-methylphenyl)methyl]butanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-4-19-15(17)11-14(16(18)20-5-2)10-13-8-6-12(3)7-9-13/h6-9,14H,4-5,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPIELREOZTDJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC1=CC=C(C=C1)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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